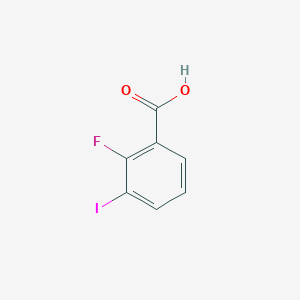

4-(Difluoromethyl)-3-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

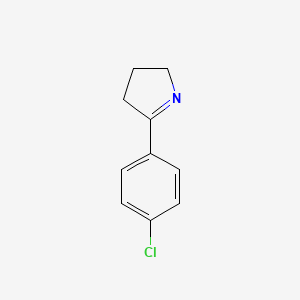

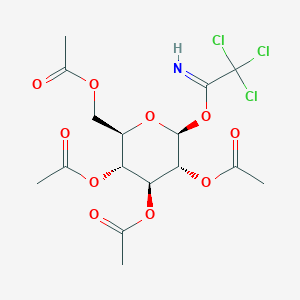

The compound “4-(Difluoromethyl)-3-methoxybenzaldehyde” likely belongs to the class of organic compounds known as aromatic aldehydes . These compounds contain an aldehyde group directly attached to an aromatic ring. The difluoromethyl group and the methoxy group are substituents on the aromatic ring .

Synthesis Analysis

Difluoromethylation processes have been advanced significantly in recent years . These processes often involve the formation of X–CF2H bonds, where X can be a carbon or a heteroatom . The synthesis of difluoromethylated compounds can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray diffraction . The difluoromethyl group may induce conformational changes and dipole moments in the molecule .Chemical Reactions Analysis

Difluoromethylated compounds can participate in various chemical reactions . For instance, they can undergo electrophilic fluorination, a process that introduces fluorine atoms into the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure . Factors such as solubility, density, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación

Spectroscopic and Quantum Chemical Investigations

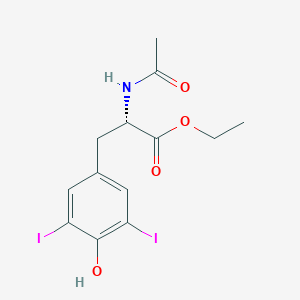

Studies on compounds such as 4-hexyloxy-3-methoxybenzaldehyde have employed spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations to understand their structural and electronic properties. Such research aids in elucidating the molecular characteristics of benzaldehyde derivatives, which can be crucial in determining their utility in various chemical reactions and material science applications (Abbas et al., 2016).

Synthesis Techniques

The synthesis of benzaldehyde derivatives, like 4-benzyloxy-2-methoxybenzaldehyde, through methods such as O-alkylation and Vilsmeier-Hack (V-H) reaction showcases the versatility of these compounds in organic synthesis. These methodologies highlight the potential for creating complex molecules with specific functional groups, which could be applicable to the synthesis or modification of 4-(Difluoromethyl)-3-methoxybenzaldehyde for various scientific purposes (Lu Yong-zhong, 2011).

Pharmaceutical and Perfumery Intermediates

Research on vanillin (4-hydroxy-3-methoxybenzaldehyde) and its synthesis has underlined the importance of methoxybenzaldehyde compounds in the pharmaceutical, perfumery, and food flavoring industries. These compounds serve as vital intermediates in the production of a wide range of products, suggesting that derivatives like this compound could also find applications in these areas (Tan Ju & Liao Xin, 2003).

Green Synthesis and Analytical Studies

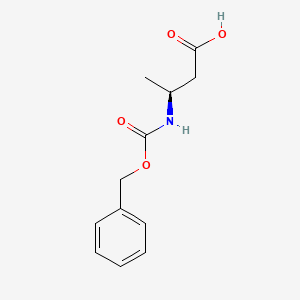

The green synthesis approach to Schiff bases from vanillin demonstrates the compound's utility in creating environmentally friendly chemical processes. High-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry methods have been developed for the qualitative study of these bases, indicating the potential for analytical applications of related compounds in assessing the purity and concentration of pharmaceuticals and other chemical products (Sridevi Chigurupati et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes . For instance, some 4-difluoromethyl pyrazole derivatives have been studied as potential inhibitors of cyclooxygenase-2

Mode of Action

It’s known that the difluoromethyl group can significantly influence a molecule’s reactivity and lipophilicity, which could affect its interaction with its targets . For instance, molecular docking simulations and DFT studies on 4-difluoromethyl pyrazole derivatives suggest that these compounds can form strong binding interactions with their targets .

Pharmacokinetics

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design . These properties could potentially impact the bioavailability of 4-(Difluoromethyl)-3-methoxybenzaldehyde.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties

Action Environment

The action environment can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interactions with its targets and its overall effectiveness. For instance, the outcomes of reactions involving similar compounds have been found to be restricted by the reaction environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethyl)-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8-4-6(5-12)2-3-7(8)9(10)11/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDPHCNMMYKWMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428005 |

Source

|

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900641-83-0 |

Source

|

| Record name | 4-(difluoromethyl)-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)